Lithospermic acid B
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Overview
Description
2-((2S,3S)-4-((E)-3-(®-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-enyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzo[b]furan-3-carbonyloxy)-3-(3,4-dihydroxyphenyl)propanoic acid is a complex organic compound with multiple hydroxyl groups and a benzo[b]furan core. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification and etherification: These reactions are used to attach the various side chains to the core structure. Common reagents include carboxylic acids, alcohols, and acid chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound could act as an inhibitor for certain enzymes due to its structural features.
Antioxidant properties: The multiple hydroxyl groups suggest potential antioxidant activity.
Medicine
Drug development: The compound might be explored for its therapeutic potential in treating diseases like cancer or neurodegenerative disorders.
Industry
Material science: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: Inhibiting their activity by occupying the active site.
Scavenging free radicals: Acting as an antioxidant by neutralizing reactive oxygen species.
Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Similar in having multiple hydroxyl groups and potential antioxidant activity.
Polyphenols: Known for their biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
This compound’s uniqueness lies in its specific structure, which combines a benzo[b]furan core with multiple hydroxyl groups and complex side chains. This structural complexity may confer unique biological activities and applications.
Properties
Molecular Formula |
C36H30O16 |
---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
(2R)-2-[(E)-3-[(2S,3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28?,31+,32-/m1/s1 |
InChI Key |
SNKFFCBZYFGCQN-ARBMFGAVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Synonyms |
salvianolic acid B |
Origin of Product |
United States |
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